molecular formula C12H15NO B3173520 3-(2-Methyl-indol-1-YL)-propan-1-OL CAS No. 947016-33-3

3-(2-Methyl-indol-1-YL)-propan-1-OL

Cat. No.: B3173520
CAS No.: 947016-33-3
M. Wt: 189.25 g/mol
InChI Key: ZBMAYJADIOXKGW-UHFFFAOYSA-N
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Description

The Indole (B1671886) Nucleus: A Privileged Scaffold in Medicinal Chemistry and Natural Products Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and is found in a multitude of natural products. researchgate.netchula.ac.th This bicyclic heterocycle is often referred to as a "privileged scaffold" because its structure is a recurring motif in many biologically active compounds. researchgate.net Its prevalence is attributed to its ability to mimic the structure of peptides and interact with a wide range of biological targets, including enzymes and receptors. chula.ac.th

The indole nucleus is a key component in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a variety of secondary metabolites with profound physiological effects. mdpi.com Notable examples include the neurotransmitter serotonin (B10506) and the hormone melatonin. Furthermore, numerous pharmaceuticals incorporate the indole core, highlighting its therapeutic importance across various disease areas, including cancer, inflammation, and viral infections. mdpi.comnih.gov The versatility of the indole scaffold allows for functionalization at multiple positions, enabling the synthesis of large libraries of derivatives for drug discovery programs.

The Significance of Propanol (B110389) Moieties in Organic Synthesis and Biological Recognition

The propanol moiety, a three-carbon chain with a hydroxyl group, is a fundamental functional group in organic chemistry. Its presence in a molecule can significantly influence its physical and chemical properties, such as polarity and hydrogen bonding capability. Propanol and its isomers are widely used as solvents in industrial processes and as intermediates in organic synthesis. geeksforgeeks.org

In the context of medicinal chemistry, the hydroxyl group of a propanol side chain can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. nih.gov The length and flexibility of the propyl chain also play a role in how a molecule fits into the binding pocket of a protein. A well-known example of a drug featuring a propanolamine (B44665) side chain is propranolol (B1214883), a beta-blocker used to treat various cardiovascular conditions. nih.govwikipedia.org Studies on propranolol and its analogues have demonstrated that modifications to the side chain, including the position and nature of the substituents, can dramatically alter the compound's binding affinity and selectivity for its target receptors. nih.gov

Position of 3-(2-Methyl-indol-1-YL)-propan-1-OL within Indole Derivative Research

This compound belongs to the class of N-alkylated indole derivatives. The key structural features of this compound are:

An indole nucleus substituted at the nitrogen atom (position 1).

A methyl group at position 2 of the indole ring.

A propan-1-ol chain attached to the indole nitrogen.

The N-alkylation of indoles is a common strategy in medicinal chemistry to modify the properties of the parent indole. mdpi.comnih.gov Attaching a side chain to the indole nitrogen can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The presence of the 2-methyl group can also affect the electronic properties and steric hindrance of the indole ring system.

Research into compounds structurally related to this compound, such as other indole-propanol and N-alkylated indole derivatives, has explored their potential in various therapeutic areas. For instance, indole derivatives are investigated for their antimicrobial, antiviral, and anticancer activities. researchgate.netnih.govnih.gov The specific combination of the 2-methylindole (B41428) core and the 3-hydroxypropyl side chain in this compound makes it a subject of interest for further investigation into its unique chemical and biological properties.

Historical Context of Indole-Propanol Synthesis and Early Discoveries

The synthesis of indole derivatives has a rich history dating back to the 19th century. Early methods, such as the Fischer indole synthesis, were pivotal in accessing a wide range of substituted indoles. The N-alkylation of indoles, a key reaction for preparing compounds like this compound, has been known for many decades. google.com Early methods often involved the reaction of an indole with an alkyl halide in the presence of a base. orgsyn.org

Properties

IUPAC Name

3-(2-methylindol-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-9-11-5-2-3-6-12(11)13(10)7-4-8-14/h2-3,5-6,9,14H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMAYJADIOXKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 3 2 Methyl Indol 1 Yl Propan 1 Ol Scaffolds

Functional Group Interconversions of the Primary Alcohol

The primary alcohol moiety in 3-(2-Methyl-indol-1-YL)-propan-1-OL is a prime site for a variety of chemical transformations, enabling the introduction of different functional groups and the extension of the molecular framework.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.

To Aldehydes: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (DCM) are typically effective for this transformation. The resulting aldehyde, 3-(2-methyl-indol-1-yl)propanal, is a valuable intermediate for further reactions like reductive amination or Wittig reactions.

To Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 3-(2-methyl-indol-1-yl)propanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid). Care must be taken as the indole (B1671886) ring itself can be susceptible to oxidation under harsh conditions.

Starting MaterialProductReagents and Conditions
This compound3-(2-Methyl-indol-1-yl)propanalPCC, DCM or DMP, DCM
This compound3-(2-Methyl-indol-1-yl)propanoic acidKMnO₄, aq. NaOH, heat or Jones reagent, acetone

Ether and Ester Formation

The hydroxyl group can be readily converted into an ether or an ester linkage, providing a means to introduce a wide variety of substituents.

Ether Formation: The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This is followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether. nih.gov

Ester Formation: Esterification can be achieved through several methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic approach. Alternatively, for more sensitive substrates, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often preferred.

TransformationReagents and ConditionsProduct Class
Etherification1. NaH, THF; 2. R-X (alkyl halide)Alkyl ethers
EsterificationR-COOH, H₂SO₄ (catalyst) or R-COCl, PyridineEsters

Halogenation and Amine Transformations

The primary alcohol can also be converted into a leaving group, such as a halide, which can then be displaced by a nucleophile, including various amines.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting the primary alcohol into the corresponding alkyl chloride or bromide. These reactions typically proceed with good yields.

Amine Transformations: The resulting alkyl halide can undergo nucleophilic substitution with ammonia (B1221849) or primary/secondary amines to furnish the corresponding primary, secondary, or tertiary amines. Alternatively, the alcohol can be converted to a tosylate, which is an excellent leaving group for substitution reactions with amines.

TransformationReagents and ConditionsIntermediate/Product
ChlorinationSOCl₂, pyridine1-(3-chloropropyl)-2-methyl-1H-indole
BrominationPBr₃, Et₂O1-(3-bromopropyl)-2-methyl-1H-indole
Amination1. TsCl, pyridine; 2. R₂NH3-(2-Methyl-indol-1-yl)propan-1-amine derivatives

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. In 2-methylindoles, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. nih.govquimicaorganica.org If the C3 position is blocked, substitution may occur at other positions on the benzene (B151609) ring, typically C5. For 1-alkyl-2-methylindoles, electrophilic substitution will still preferentially occur at the C3 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Using reagents like nitric acid in acetic anhydride. quimicaorganica.org

Halogenation: With reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid catalyst like aluminum chloride, though milder conditions are often necessary to avoid polymerization of the indole. chemijournal.com

Vilsmeier-Haack Formylation: This reaction with phosphorus oxychloride and dimethylformamide introduces a formyl group at the C3 position. quimicaorganica.org

ReactionReagentPosition of Substitution
NitrationHNO₃/Ac₂OC3
BrominationNBSC3
AcylationRCOCl/AlCl₃C3
FormylationPOCl₃/DMFC3

Palladium-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the this compound scaffold. rsc.orgyoutube.com These reactions typically require prior functionalization of the indole ring with a halide (e.g., bromide or iodide) at a specific position, often introduced via electrophilic halogenation at C3 or through a more directed synthesis.

Once a halogenated indole derivative is obtained, it can participate in a variety of coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond. This is widely used to introduce aryl or vinyl groups.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Typical)
SuzukiAr-B(OH)₂Pd(PPh₃)₄, base
HeckH₂C=CHRPd(OAc)₂, PPh₃, base
SonogashiraR-C≡CHPd(PPh₃)₄, CuI, base
Buchwald-HartwigR₂NHPd₂(dba)₃, ligand (e.g., BINAP), base

Introduction of Additional Substituents on the Indole or Propanol (B110389) Moieties

Beyond the primary transformations, further functionalization can be achieved to introduce a wider range of substituents on either the indole nucleus or the propanol side chain.

On the Indole Ring: Following initial functionalization, such as C3-formylation, the aldehyde group can be used as a handle for further modifications. For example, it can undergo Wittig reactions to introduce carbon-carbon double bonds, or it can be converted to other functional groups. If the benzene part of the indole ring is functionalized with a halide, this can be a site for further cross-coupling reactions.

On the Propanol Moiety: If the propanol side chain is extended through reactions at the alcohol, for instance, by creating an ether with a terminal alkyne, this new functional group can then be used in subsequent reactions like click chemistry.

The synthesis of highly functionalized indoles is an active area of research, with multicomponent reactions providing efficient routes to complex molecules in a single step. researchgate.netresearchgate.net These strategies allow for the systematic modification of the this compound scaffold to generate libraries of compounds for various applications.

Synthetic Utility as a Key Building Block for More Complex Chemical Entities

The scaffold of this compound serves as a versatile and valuable building block in organic synthesis, offering multiple avenues for chemical transformation and derivatization. Its utility stems from the presence of two key reactive sites: the primary alcohol of the N-propyl chain and the nucleophilic indole core. These features allow for its incorporation into a wide array of more complex molecular architectures, ranging from simple derivatives to elaborate heterocyclic systems.

The primary hydroxyl group is amenable to a variety of standard functional group transformations. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. Such modifications are fundamental in synthetic strategies, enabling the linkage of the indole moiety to other fragments or the introduction of new functionalities that can participate in subsequent reactions. For instance, the hydroxyl group can be converted to an acetate, a common protecting group strategy or a means to modify the pharmacological profile of a molecule.

A notable example of its role as a precursor is in the synthesis of intricate, multi-component molecules. One such complex entity is 3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate . scbt.com The name of this compound suggests that a derivative of 3-(indol-1-yl)propan-1-ol has been coupled with a 1-methyl-1H-indole moiety through a furandione linker. This illustrates how the N-propanol side chain can act as a tether, positioning the indole nucleus for participation in complex cyclization or condensation reactions to form larger, polycyclic, and heteroaromatic systems. The "Acetate" component of this molecule further highlights the common derivatization of the terminal hydroxyl group. scbt.com

The strategic placement of the 2-methyl group influences the reactivity and conformational flexibility of the molecule. This substituent can direct further reactions and provides a steric handle that can be exploited for achieving stereoselectivity in certain transformations. When both the N1 and C3 positions of an indole are substituted, the molecule can exhibit "enamine"-type reactivity, which can lead to the formation of quaternary stereocenters at the C3 position through reactions that generate an intermediate indolium ion. exeter.ac.uk While the primary transformations of this compound typically focus on the propanol side chain, the inherent reactivity of the substituted indole core offers additional pathways for constructing diverse and complex chemical entities.

Computational and Theoretical Investigations of 3 2 Methyl Indol 1 Yl Propan 1 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of indole (B1671886) derivatives. acs.orgnih.gov These methods provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds. figshare.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to analyze the electronic characteristics of various indole-based compounds. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For indole analogues, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net In 3-(2-Methyl-indol-1-YL)-propan-1-OL, the electron-donating 2-methyl group and the alkyl chain attached to the nitrogen atom influence the electronic distribution. The HOMO is expected to be centered on the indole nucleus, indicating this region is prone to electrophilic attack. The LUMO, conversely, would be the site for nucleophilic attack. The HOMO-LUMO gap provides a quantitative measure of the molecule's excitability and its ability to engage in chemical reactions. researchgate.net

Table 1: Representative Computational Methods for Electronic Structure Analysis

Analysis Type Common Computational Method Basis Set Example Key Insights
Geometry Optimization Density Functional Theory (DFT), Møller-Plesset (MP2) figshare.comresearchgate.net 6-311++G(d,p) researchgate.net Predicts the most stable 3D structure.
HOMO-LUMO Analysis DFT (e.g., B3LYP functional) researchgate.netnih.gov 6-31G(d) nih.gov Determines chemical reactivity and stability. researchgate.net

| Electrostatic Potential | DFT, Hartree-Fock (HF) | cc-pVTZ researchgate.net | Maps charge distribution, identifying reactive sites. researchgate.net |

Electrostatic Potential (ESP) maps are visual representations of the charge distribution on the surface of a molecule. youtube.com These maps are invaluable for predicting how a molecule will interact with other molecules, including biological receptors. researchgate.net In an ESP map, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netyoutube.com

For this compound, the ESP map would show a negative potential (red) around the indole ring's π-system and, most prominently, near the oxygen atom of the hydroxyl group, highlighting its role as a hydrogen bond acceptor. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its function as a hydrogen bond donor. The indole nitrogen, despite being part of an aromatic system, also contributes to the negative potential. researchgate.net Such analyses are critical for understanding non-covalent interactions, like hydrogen bonding and π-cation interactions, which are essential for a molecule's binding affinity to a protein target. tandfonline.comnih.gov

Molecular Modeling and Conformational Analysis

The flexibility of the propanol (B110389) side chain in this compound means the molecule can adopt numerous three-dimensional shapes or conformations. Understanding these conformations is key to determining how the molecule fits into a receptor's binding site.

Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable conformers. nih.gov Computational tools like the CREST (conformer-rotamer ensemble sampling tool) program, which uses semi-empirical quantum chemistry methods, can efficiently screen the vast conformational space. nih.gov Following this initial screening, higher-level calculations, such as DFT optimizations, are performed to refine the geometries and energies of the most plausible conformers. researchgate.netnih.gov This process of energy minimization identifies the lowest-energy conformation, which is generally the most populated and biologically relevant structure. For indole derivatives with flexible side chains, this analysis is crucial to predict their preferred shape in a biological environment. nih.gov

While conformational analysis provides static pictures of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological membrane. nih.govacs.org For indole derivatives, MD simulations are used to validate docking results, assess the stability of ligand-protein complexes, and understand the role of specific interactions, like those with key amino acid residues, in maintaining the binding. tandfonline.comtandfonline.comnih.gov An MD simulation of this compound in an aqueous environment could reveal how water molecules interact with the hydroxyl group and the indole ring, and how the propanol chain moves and folds, which are critical for its pharmacokinetic properties. rsc.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. researchgate.net Computational methods are instrumental in building predictive SAR models. By systematically modifying the structure of a lead compound like this compound—for example, by changing the substituent at the 2-position, altering the length of the alkyl chain, or moving the hydroxyl group—researchers can predict how these changes will affect its binding affinity and efficacy. researchgate.netnih.gov

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this domain. nih.gov These methods generate statistical models that correlate the 3D steric and electrostatic fields of a series of molecules with their known biological activities. nih.gov The resulting models can then be used to predict the activity of novel, unsynthesized compounds and to generate contour maps that highlight which structural features are favorable or unfavorable for activity. tandfonline.com For indole derivatives, SAR studies have shown that the nature and position of substituents on the indole ring and its side chains are critical for their interaction with various biological targets. nih.govnih.govrsc.org

Table 2: Key Structural Features and Their Potential Influence on Activity

Structural Moiety Potential Role in Biological Activity Relevant Interactions
2-Methyl Indole Core Provides a rigid scaffold; participates in hydrophobic and π-stacking interactions. Hydrophobic interactions, π-π stacking, π-cation interactions. tandfonline.com
N1-Propyl Linker Confers conformational flexibility; influences orientation within a binding pocket. van der Waals forces.

| Terminal Hydroxyl Group (-OH) | Acts as a hydrogen bond donor and acceptor, increasing hydrophilicity. | Hydrogen bonding. nih.gov |

Compound Names

Table 3: List of Chemical Compounds

Compound Name
This compound
2-amino-2-methyl-1-propanol
3-(methylamino)propylamine
1-(1H-Indol-3-yloxy)propan-2-ol
3-methylindole (B30407)
Indole-3-carbinol
Methyl 3-(1H-indol-3-yl)propanoate
6-bromoindole
Methyl m-[(6-Bromo-1H-indol-3-yl)methyl]benzoate
3-(N-pyrrolidinyl)methyl indole
5-fluoro-1H-indole-3-carbohydrazide
Acetophenone
Benzophenone
Cyclohexanone
Indole
Phenylacetonitrile
o-tolunitrile
m-tolunitrile
Skatole

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of computer-aided drug design (CADD), enabling the prediction of activity for newly designed molecules and the elucidation of structural features crucial for their biological function. nih.govmolsoft.com

In a typical QSAR study, a dataset of compounds with known activities is used. Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. Statistical methods, such as partial least squares (PLS) regression, are then employed to build a model that correlates these descriptors with the observed biological activity. molsoft.com

For instance, in the development of novel antitubercular agents, QSAR modeling has been used to design new chalcone-like compounds. nih.gov By analyzing a dataset of known active and inactive compounds, researchers can develop predictive models. These models are rigorously validated using techniques like 5-fold external cross-validation and Y-randomization to ensure their robustness and prevent chance correlations. nih.gov The statistical characteristics of such models provide an indication of their predictive power. nih.govmolsoft.com

Table 1: Example of Statistical Characteristics for a Consensus QSAR Model

Parameter Value Description
0.85The coefficient of determination for the training set, indicating goodness of fit.
0.75The squared correlation coefficient from cross-validation, indicating predictive ability.
CCR 0.90The Correct Classification Rate for the external test set.

This table represents typical statistical values for a robust QSAR model, illustrating the parameters used to assess model quality. Data is illustrative of common QSAR outputs. nih.gov

The insights gained from QSAR models, often visualized through molecular field analysis or structure-activity relationship (SAR) rules, can guide the modification of a lead compound like this compound to enhance its desired activity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another crucial ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. mdpi.com

This approach is particularly useful when the three-dimensional structure of the target protein is unknown. The model is generated by superimposing a set of active molecules and extracting their common chemical features. For example, a three-point pharmacophore model was developed for TASK-3 channel blockers, identifying two hydrogen-bond acceptor sites and one aromatic ring as critical for activity. mdpi.com This model was then used to design novel 5-(indol-2-yl)pyrazolo[3,4-b]pyridines as potential TASK-3 antagonists. mdpi.com

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. researchgate.net Furthermore, 3D-QSAR pharmacophore models can be developed, which combine the features of both approaches to correlate the 3D arrangement of functional groups with biological activity, yielding predictive models with high correlation coefficients. researchgate.net This strategy has been successfully applied in the search for novel inhibitors of Mycobacterium tuberculosis. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. jocpr.com It is a powerful tool for understanding the molecular basis of ligand-target interactions and for virtual screening of compound libraries. The method involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). ajchem-a.com

Numerous studies have employed molecular docking to investigate the interaction of indole derivatives with various protein targets. These studies reveal key hydrogen bonds, hydrophobic interactions, and cation-π interactions that stabilize the ligand-protein complex. For example, docking studies of novel 3-ethyl-1H-indole derivatives against the COX-2 enzyme predicted strong binding affinities, with scores significantly better than the reference drug meloxicam. ajchem-a.com The analysis revealed specific hydrogen bond interactions with amino acid residues such as ALA527, ARG120, and TYR355 within the COX-2 active site. ajchem-a.com Similarly, docking of an indole derivative bearing a tosyl group into the active site of tyrosinase suggested a high binding affinity, indicating potential antioxidant activity. mdpi.com

The results from molecular docking are crucial for rationalizing the biological activity of synthesized compounds and for guiding the design of analogues with improved binding characteristics.

Table 2: Summary of Molecular Docking Studies on Indole Analogues

Compound/Analogue Class Target Protein Docking Score (kcal/mol) Key Interacting Residues Reference
Indole-based Dihydroquinoline Analogue (Compound 9)UDP-N-acetylmuramate-alanine ligase (MurC)-11.5Not Specified nih.gov
Indole-based Dihydroquinoline Analogue (Compound 9)Human lanosterol (B1674476) 14α-demethylase-8.5Not Specified nih.gov
3-Ethyl-1H-indole-imidazolidinone (Compound IIb)Cyclooxygenase-2 (COX-2)-11.35ALA527, ARG120, TYR355, LYS360 ajchem-a.com
Indole Derivative with Tosyl Moiety (Compound 5)Tyrosinase (PDB ID: 3NM8)-10.86Not Specified mdpi.com
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)RelMtb (from M. tuberculosis)Not SpecifiedNot Specified nih.gov
5-(Indol-2-yl)pyrazolo[3,4-b]pyridine (MM-3b)TASK-3 ChannelNot SpecifiedT93, T199 mdpi.com

This table compiles data from various molecular docking studies on indole-containing compounds, showcasing the targets, predicted binding affinities, and key amino acid interactions.

De Novo Design and Virtual Screening of Novel Indole-Propanol Analogues

De novo design and virtual screening are advanced computational strategies used to discover novel hit and lead compounds. mdpi.com Virtual screening involves the computational screening of large chemical libraries to identify subsets of molecules with a high probability of binding to a drug target. mdpi.comnih.gov This can be either ligand-based, using pharmacophore models, or structure-based, employing molecular docking. nih.gov

Virtual screening has been instrumental in identifying indole derivatives as potential therapeutic agents. For instance, a hybrid virtual screening approach utilizing machine learning was used to screen approximately 400,000 natural products against the SARS-CoV-2 main protease (Mpro). nih.gov This led to the identification of N-alkyl indole derivatives as potential inhibitors, a finding that was subsequently validated by in vitro assays. nih.gov In another study, virtual screening of the Specs compound library identified indole derivative 14 as a potent inhibitor of M. tuberculosis DNA gyrase ATPase activity. acs.org

De novo design goes a step further by computationally constructing novel molecules or protein binders from scratch, rather than searching through existing libraries. nih.gov One approach involves defining a pharmacophore of a target molecule and then using algorithms to design a protein scaffold that presents chemical groups complementary to the pharmacophore. nih.gov This strategy was successfully used to design a protein that binds with high affinity to rucaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor that contains a fused bicyclic indole core. nih.gov Such methods hold the promise of creating highly specific binders for virtually any small molecule, including novel indole-propanol analogues, entirely from computational principles. nih.gov

Research Applications and Biological Potentials of Indole Propanol Derivatives

Exploration of Indole-Propanol Scaffolds in Medicinal Chemistry Research

The versatility of the indole-propanol scaffold has led to its investigation in various areas of medicinal chemistry. Researchers have synthesized and evaluated numerous derivatives for their potential to treat a range of diseases, from infectious diseases to cancer and neurological disorders. The ability to modify both the indole (B1671886) ring and the propanol (B110389) chain allows for the fine-tuning of biological activity and the exploration of structure-activity relationships.

Anti-infective Research (e.g., Antimicrobial, Antifungal, Antiviral, Antitubercular)

Indole-propanol derivatives have shown considerable promise as anti-infective agents, with studies demonstrating their efficacy against bacteria, fungi, viruses, and mycobacteria.

Antimicrobial and Antifungal Activity:

The emergence of multidrug-resistant (MDR) bacterial and fungal strains necessitates the development of novel antimicrobial agents. nih.gov Indole derivatives, in general, have been identified as a promising class of compounds in this regard. nih.govmdpi.com Specifically, indole-propanol derivatives have been investigated for their ability to combat these challenging pathogens.

One study reported the synthesis of a novel 1,2,4-triazole-indole hybrid molecule, (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol, which exhibited broad-spectrum antifungal activity against Candida species. nih.govnih.gov This compound demonstrated higher potency than fluconazole (B54011) and comparable activity to voriconazole (B182144) against C. glabrata, C. krusei, and C. albicans. nih.govnih.gov Its mechanism of action was identified as the inhibition of ergosterol (B1671047) biosynthesis and phospholipase A2-like activity. nih.gov The inhibition of ergosterol production was significant, with an 82% reduction at a low concentration, a result comparable to fluconazole at higher concentrations. nih.gov

Furthermore, other research has highlighted the potential of indole derivatives linked to other heterocyclic rings, such as triazoles and thiadiazoles, in exhibiting excellent antifungal activities against Candida albicans and C. krusei. nih.gov Some indole-containing triazole motifs have also shown excellent antifungal activity against Candida tropicalis and Candida albicans. nih.gov The development of such hybrid molecules represents a key strategy in the search for new and effective antifungal agents. nih.govmdpi.com

In the context of antibacterial research, indole derivatives have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Some indole-thiadiazole and indole-triazole derivatives have demonstrated excellent activity against MRSA, even surpassing the effectiveness of ciprofloxacin (B1669076) in some cases. nih.gov

Table 1: Antifungal Activity of Indole-Propanol Derivatives

Compound/Derivative Target Organism(s) Key Findings Reference(s)
(2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol Candida glabrata, Candida krusei, Candida albicans Higher potency than fluconazole; inhibits ergosterol biosynthesis. nih.govnih.gov
Indole-linked triazole derivatives Candida albicans, C. krusei Excellent antifungal activities with low minimum inhibitory concentrations (MIC). nih.gov
Indole containing triazole motifs Candida tropicalis, Candida albicans Some compounds exhibited excellent antifungal activity. nih.gov
6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one Candida albicans Good antifungal activity. nih.gov
3-Indolyl-3-hydroxy oxindole (B195798) derivatives Plant pathogenic fungi Showed antifungal properties. mdpi.com
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives Candida albicans Several derivatives showed high to moderate activity. mdpi.com

Antiviral Activity:

The search for effective antiviral therapies remains a global health priority. Indole derivatives have been investigated for their potential to inhibit the replication of various viruses. nih.govmdpi.comnih.govresearchgate.net For instance, a study on a synthesized dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, an indole-3-carboxylic acid derivative, demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov Other research has explored the antiviral activity of 3-methyleneoxindole, an oxidation product of indole-3-acetic acid, against herpes-, mengo-, polioviruses, and Sindbis virus. nih.gov

Antitubercular Activity:

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a major global health problem. The development of new anti-TB drugs is crucial to combat drug-resistant strains. Research has shown that certain N-benzylated indole Mannich bases possess antimycobacterial activity. nih.gov For example, the compound 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine exhibited excellent anti-TB activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov Additionally, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown a high ability to inhibit the growth of Mycobacterium smegmatis, a model organism for M. tuberculosis. mdpi.com

Anti-inflammatory Research

Chronic inflammation is a key component of many diseases. Indole derivatives have been investigated for their anti-inflammatory properties. For instance, some indole derivatives have been reported as inhibitors of phospholipase A2 activity, an enzyme involved in inflammatory processes. nih.gov The potential of isoindole derivatives, which are structurally related to indoles, to exhibit anti-inflammatory activity has also been recognized. researchgate.net

Neuropharmacological Research Avenues

The indole nucleus is a core component of many neuroactive compounds, including the neurotransmitter serotonin (B10506). This has spurred research into indole-propanol derivatives for their potential in treating neurological and psychiatric disorders. One area of focus is the development of compounds that can protect neurons from damage. For example, 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine has been found to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting a potential role in preventing neurodegenerative diseases like Parkinson's disease. Furthermore, isoindole derivatives have been explored for a wide range of neuropharmacological activities, including nootropic, anxiolytic, and sedative effects. researchgate.net

Anticancer Research and Antiproliferative Studies

The indole scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govnih.govnih.gov Many natural and synthetic indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov The mechanisms of action are diverse and can include the inhibition of tubulin polymerization, DNA topoisomerases, and various protein kinases. nih.govnih.govmdpi.com

One study reported on a series of indole-aryl-amide derivatives, where a compound equipped with a propan-1-ol group, showed very high activity against the breast cancer MCF7 cell line with an IC50 of 0.49 µM. nih.gov Interestingly, this compound displayed negligible activity against other cancer cell lines and healthy cells, suggesting a potential for selective breast cancer therapy. nih.gov

Other research on nortopsentin analogues, which are bis-indole alkaloids, has led to the development of derivatives with significant antiproliferative activity. nih.govmdpi.com For example, 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridine derivatives were synthesized and showed activity against several human tumor cell lines, with the most active compound acting as a CDK1 inhibitor and inducing apoptosis. nih.gov

Table 2: Anticancer Activity of Indole-Propanol Derivatives

Compound/Derivative Cancer Cell Line(s) Key Findings Reference(s)
Indole-aryl-amide with propan-1-ol group MCF7 (breast cancer) Highly active with IC50 = 0.49 µM; negligible toxicity to other cell lines. nih.gov
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridine derivatives Various human tumor cell lines Antiproliferative activity; CDK1 inhibition; apoptosis induction. nih.gov
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivatives Breast, prostate, pancreatic cancer, peritoneal mesothelioma Cytotoxic activity; CDK1 inhibition; increased caspase activity. mdpi.com
2,5-bis(3′-Indolyl)pyrroles (Nortopsentin analogues) Panel of 42 human tumor cell lines Concentration-dependent antitumor activity with mean IC50 values of 1.54 µM and 0.67 µM for two derivatives.
3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one derivatives Not specified Evaluated as potent anticancer agents. researchgate.net

Research into Other Emerging Biological Activities (e.g., Antioxidant, Antidiabetic, Antihypertensive, Anticholinesterase)

The therapeutic potential of indole-propanol derivatives extends beyond the previously mentioned areas. Researchers are actively exploring their utility in a variety of other biological contexts.

Antioxidant Activity:

Oxidative stress is implicated in the pathogenesis of numerous diseases. Indole derivatives have been investigated for their antioxidant properties. scribd.com For example, synthesized (E)-N-(2-(1H-indol-3-yl-amino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives have been evaluated for their antioxidant activity. scribd.com

Antihypertensive Activity:

Indole derivatives have also been explored for their potential to lower blood pressure. A series of aryloxypropanolamines containing a 3-indolyl-tert-butyl moiety as the N-substituent were tested for antihypertensive activity in spontaneously hypertensive rats. nih.gov Some of these compounds exhibited a combination of beta-adrenergic receptor antagonist and vasodilating actions. nih.gov Another study described the synthesis of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles, some of which showed a significant reduction in arterial pressure in spontaneously hypertensive rats. nih.gov

Anticholinesterase Activity:

Inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Several indole derivatives have been investigated as potential cholinesterase inhibitors. nih.govresearchgate.netnih.govresearchgate.net For instance, certain urea (B33335) and carbamate (B1207046) derivatives of indole have been studied for their inhibitory potential against these enzymes. researchgate.net Research on 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives also revealed their potential as AChE inhibitors. researchgate.net

Role as Advanced Precursors and Intermediates in Pharmaceutical Synthesis

Beyond their direct biological activities, indole-propanol derivatives are valuable building blocks in the synthesis of more complex and pharmacologically active molecules. wikipedia.orgnih.govnih.gov The indole ring system is a common feature in many pharmaceutical drugs, and methods for its synthesis and functionalization are of great interest to the pharmaceutical industry. wikipedia.org

The Leimgruber–Batcho indole synthesis is a well-known and efficient method for preparing substituted indoles. wikipedia.org Indole-propanol derivatives can serve as starting materials or key intermediates in multi-step synthetic routes. For example, 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine is used as an intermediate in the synthesis of more complex indole derivatives. The reactivity of the indole nucleus, particularly at the C3 position, allows for a variety of chemical transformations. wikipedia.org

Recent advancements in synthetic methodology, such as the use of microflow reactors, have enabled the rapid and efficient generation of reactive (1H-indol-3-yl)methyl electrophiles, which can then be used in nucleophilic substitution reactions to create a diverse range of substituted indoles. nih.gov This technology facilitates the synthesis of unprotected indole analogues that would be difficult to prepare using traditional batch methods. nih.gov The ability to efficiently synthesize and modify indole-propanol scaffolds is crucial for the continued exploration of their therapeutic potential and for the development of new and improved drugs.

Unable to Generate Article on "3-(2-Methyl-indol-1-YL)-propan-1-OL" as a Chemical Probe

A thorough investigation of scientific literature and databases has found no specific research detailing the use of the chemical compound This compound as a chemical probe for biological systems.

The search for applications, detailed research findings, and quantifiable data for this specific molecule yielded insufficient information to construct the requested article. While the broader class of indole-propanol derivatives has been studied for various biological activities, including as anti-inflammatory agents and potential therapeutics acs.orgmdpi.com, the direct application of this compound as a tool for probing biological mechanisms is not documented in the available resources.

General research highlights that indole derivatives are a significant class of compounds in medicinal chemistry and chemical biology. nih.govmdpi.com They have been developed for uses such as fluorescent probes for pH sensing nih.gov, and as inhibitors for enzymes involved in inflammation and cancer. nih.govnih.gov However, these findings are related to the indole scaffold in general and not to the specific compound requested.

Without dedicated studies on this compound for this purpose, it is not possible to provide an authoritative and scientifically accurate article that adheres to the user's strict outline and content requirements.

Future Research Directions and Challenges in 3 2 Methyl Indol 1 Yl Propan 1 Ol Research

Development of Eco-Friendly and Scalable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. tandfonline.comingentaconnect.com The growing emphasis on green chemistry is driving the development of more sustainable and environmentally benign synthetic routes. tandfonline.comscientific.netresearchgate.net For 3-(2-Methyl-indol-1-YL)-propan-1-OL, future research will need to focus on creating scalable and eco-friendly synthetic strategies.

Key areas of development include:

Catalytic Systems: The use of reusable and non-toxic catalysts, such as magnetic nanoparticles or biocatalysts, can significantly reduce the environmental impact of synthesis. scientific.netresearchgate.net Research into novel catalytic systems that can efficiently mediate the formation of the indole ring and the attachment of the propanol (B110389) side chain is crucial.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a major goal. ingentaconnect.comrsc.org The development of synthetic protocols that are effective in these benign solvent systems will be a significant advancement.

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single pot not only improves efficiency but also minimizes waste and energy consumption. rsc.orggoogle.com

A recent example of a greener approach to indole synthesis involves a two-step reaction using inexpensive and widely available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in ethanol without a metal catalyst. rsc.org Another study demonstrated the use of biosynthesized ZnO-CaO nanoparticles as an efficient and eco-friendly catalyst for the synthesis of indole derivatives. scientific.net These approaches highlight the potential for developing more sustainable methods for producing this compound.

Advanced Computational Approaches for Precise Prediction of Biological Activity and Selectivity

Computational methods are increasingly integral to the drug discovery process, offering a way to predict the biological activity and potential toxicity of compounds before they are synthesized. nih.govopenaccessebooks.complos.org For this compound and its derivatives, advanced computational approaches can accelerate the identification of promising drug candidates.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help in understanding the relationship between the chemical structure of indole-propanol derivatives and their biological activity. openaccessebooks.complos.org These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: These techniques can provide detailed insights into how indole-propanol derivatives interact with their biological targets at the molecular level. nih.gov This information is invaluable for designing more potent and selective inhibitors.

Machine Learning and Artificial Intelligence: The application of machine learning and deep learning algorithms can analyze large datasets of chemical structures and biological activities to identify complex patterns and predict the properties of new compounds with greater accuracy. plos.orgbiorxiv.org

By integrating these computational tools, researchers can prioritize the synthesis of compounds with the highest predicted efficacy and lowest potential for off-target effects, thereby streamlining the drug discovery pipeline.

Uncovering Novel Biological Targets and Mechanisms of Action for Indole-Propanol Derivatives

While indole derivatives are known to interact with a wide range of biological targets, the specific targets and mechanisms of action for many, including this compound, remain to be fully elucidated. nih.govmdpi.comresearchgate.net Identifying these targets is a critical step in understanding the therapeutic potential of these compounds.

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific proteins or pathways that indole-propanol derivatives interact with.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function and the downstream cellular consequences.

Exploration of New Therapeutic Areas: Given the diverse biological activities of indoles, it is plausible that this compound and its analogs may have therapeutic potential beyond currently explored areas. nih.govbenthamscience.com Screening these compounds against a broad range of disease models could uncover novel applications.

Recent reviews have highlighted the potential of indole derivatives to target protein kinases, DNA topoisomerases, and tubulin polymerization, all of which are important in cancer therapy. mdpi.comresearchgate.net Further investigation into whether this compound exhibits similar activities is warranted.

Design and Synthesis of Diverse Indole-Propanol Libraries for High-Throughput Screening

To efficiently explore the therapeutic potential of the indole-propanol scaffold, the creation of diverse chemical libraries for high-throughput screening (HTS) is essential. sigmaaldrich.comnih.gov HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular phenotype.

Key strategies for library development include:

Combinatorial Chemistry: Utilizing combinatorial approaches to systematically vary the substituents on the indole ring and the propanol side chain can generate a large number of structurally diverse analogs.

Diversity-Oriented Synthesis: This strategy aims to create a collection of compounds with a wide range of molecular skeletons, increasing the chances of finding novel biological activities.

Parallel Synthesis: Employing parallel synthesis techniques can significantly accelerate the production of compound libraries, enabling faster screening and lead identification. nih.gov

Strategies for synthesizing diverse indole-based libraries have been described, often starting from common scaffolds like β-tetrahydrocarboline and introducing diversity through various chemical transformations. sigmaaldrich.comnih.gov Applying these principles to the this compound core will be crucial for discovering new lead compounds.

Interdisciplinary Research Collaborations to Accelerate Discovery in the Field

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. acs.org Advancing the research on this compound will require seamless collaboration between chemists, biologists, computational scientists, and pharmacologists.

The benefits of interdisciplinary research include:

Synergistic Expertise: Combining the knowledge and skills of different fields can lead to more innovative research strategies and a deeper understanding of the compound's properties.

Accelerated Progress: A collaborative environment can streamline the process from compound synthesis to biological testing and lead optimization, reducing the time and resources required for drug development.

Holistic Approach: An interdisciplinary team can consider all aspects of drug development, from the initial chemical synthesis to the final clinical application, ensuring a more comprehensive and successful research program.

The strategic integration of different scientific disciplines has been highlighted as a pivotal research frontier, particularly at the convergence of materials science, medicinal chemistry, and synthetic methodology. acs.org Such collaborations will be instrumental in overcoming the challenges and realizing the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(2-methyl-indol-1-yl)-propan-1-ol, and how can reaction yields be optimized?

  • Methodology : Utilize indole alkylation strategies, such as nucleophilic substitution at the indole N1 position. For example, coupling 2-methylindole with 3-bromopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of indole to bromopropanol). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield to >75% .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity. Compare yields under conventional vs. microwave conditions .

Q. How can impurities in this compound be identified and quantified?

  • Analytical Approach : Employ HPLC with a C18 column (UV detection at 254 nm) and reference standards for common indole-related impurities, such as unreacted 2-methylindole or hydroxylated byproducts. Spiked recovery experiments validate quantification limits (LOQ < 0.1%) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d6) shows characteristic indole NH (~10.2 ppm) and methylene protons adjacent to the hydroxyl group (δ 3.4–3.6 ppm).
  • MS : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 204.1.
  • FT-IR : Hydroxyl stretch at 3300–3500 cm⁻¹ and indole ring vibrations at 1600–1450 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed stereochemical configurations?

  • Protocol : Grow single crystals via slow evaporation (solvent: ethanol/water 9:1). Use SHELXL for structure refinement. Compare experimental bond angles/Dihedral angles with DFT-optimized models to resolve ambiguities in hydroxyl group orientation or indole substituent geometry .

Q. What strategies mitigate discrepancies between in vitro bioactivity and computational predictions?

  • Approach : Re-evaluate molecular docking parameters (e.g., protein flexibility, solvation effects). Validate using SPR (surface plasmon resonance) to measure binding kinetics to targets like CYP51 (a fungal enzyme). Correlate IC₅₀ values (e.g., antifungal assays) with docking scores to refine predictive models .

Q. How can green chemistry principles improve the sustainability of synthesis?

  • Innovations : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent. Catalytic systems (e.g., Fe³⁺-montmorillonite) reduce bromopropanol waste. Lifecycle analysis (LCA) quantifies reductions in E-factor (kg waste/kg product) .

Q. What role do fluorinated analogs play in structure-activity relationship (SAR) studies?

  • Design : Synthesize analogs like 3-(3-trifluoromethylphenyl)-propan-1-ol. Compare logP (HPLC-derived) and bioavailability (Caco-2 permeability assay) to assess how fluorination enhances metabolic stability. Activity cliffs in antifungal assays highlight critical substituent positions .

Q. How are chiral intermediates resolved during asymmetric synthesis?

  • Techniques : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-catalyzed acetylation). For example, (R)- and (S)-enantiomers of 1-(1H-indol-3-yl)propan-2-amine show distinct retention times (8.2 vs. 10.5 mins in hexane/ethanol 90:10) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.